1-(1H-Indol-4-yl)ethanone

説明

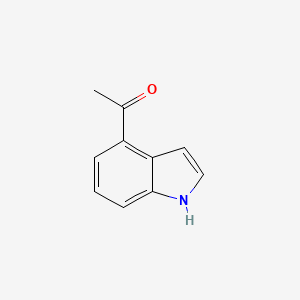

1-(1H-Indol-4-yl)ethanone is an organic compound that belongs to the indole family. Indoles are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan . This compound is characterized by the presence of an indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The ethanone group is attached to the fourth position of the indole ring, making it a unique derivative of indole.

準備方法

The synthesis of 1-(1H-Indol-4-yl)ethanone can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. Another method includes the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents . Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity.

化学反応の分析

1-(1H-Indol-4-yl)ethanone undergoes various chemical reactions, including:

科学的研究の応用

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Recent studies have focused on synthesizing derivatives of 1-(1H-Indol-4-yl)ethanone aimed at developing nonsteroidal anti-inflammatory drugs (NSAIDs). Research indicates that certain synthesized derivatives exhibit significant inhibitory effects on the cyclooxygenase-2 (COX-2) enzyme, which is a key target for anti-inflammatory medications. In vivo studies demonstrated that these derivatives possess analgesic and anti-inflammatory activities comparable to established NSAIDs like indomethacin .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that this compound derivatives can induce apoptosis in various cancer cell lines. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation. For instance, certain derivatives have shown effectiveness against breast cancer cells by inhibiting the growth factor signaling pathways.

Biological Research

Biochemical Probes

In biological research, this compound serves as a biochemical probe for studying various cellular processes. Its structural features allow it to interact with specific enzymes and receptors, making it valuable in pharmacological studies. The compound's ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms .

Antifungal Activity

The antifungal potential of this compound derivatives has been explored, particularly their role as tyrosinase inhibitors. These compounds demonstrated effectiveness against fungal pathogens, suggesting their utility in developing antifungal therapies .

Material Science

Synthesis of Advanced Materials

In material science, this compound is used as a building block for synthesizing advanced materials. Its unique chemical structure allows for the development of polymers and nanomaterials with specific properties. For instance, researchers have explored its use in creating conductive polymers that can be applied in electronic devices .

Data Tables

Case Studies

Case Study 1: Development of Anti-inflammatory Agents

A study synthesized several derivatives of this compound and evaluated their effects on the COX-2 enzyme. The results showed that specific modifications to the indole structure enhanced anti-inflammatory activity while maintaining low toxicity levels. This research supports the potential for developing safer NSAIDs based on this scaffold.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer potential of this compound derivatives against breast cancer cells. The study revealed that these compounds not only inhibited cell proliferation but also triggered apoptotic pathways, highlighting their promise as therapeutic agents in oncology.

作用機序

The mechanism of action of 1-(1H-Indol-4-yl)ethanone involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, including serotonin receptors and enzymes involved in metabolic pathways . This binding can modulate the activity of these receptors and enzymes, leading to various biological effects.

類似化合物との比較

1-(1H-Indol-4-yl)ethanone can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.

Indole-3-carbinol: A compound found in cruciferous vegetables that has been studied for its potential anticancer properties.

The uniqueness of this compound lies in its specific structure and the presence of the ethanone group, which imparts distinct chemical and biological properties compared to other indole derivatives.

生物活性

1-(1H-Indol-4-yl)ethanone, also known as indole-4-ethanone, is an organic compound belonging to the indole family. Indoles are significant in biological systems due to their presence in various amino acids and their role as precursors in the synthesis of numerous bioactive molecules. This article explores the biological activity of this compound, emphasizing its mechanisms of action, biochemical interactions, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: Indole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition suggests potential anti-inflammatory properties .

- Cell Signaling Modulation: The compound influences key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .

- Binding Affinity: Indole derivatives exhibit high affinity for multiple receptors, indicating their potential as modulators in various biochemical pathways .

This compound plays a significant role in several biochemical reactions:

| Property | Description |

|---|---|

| Cellular Effects | Influences cellular metabolism and gene expression, affecting overall cellular function. |

| Metabolic Pathways | Metabolized by cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities . |

| Transport Mechanisms | Transported across cell membranes via solute carrier transporters, facilitating its distribution within tissues . |

Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound:

- Anti-inflammatory Activity: A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models, supporting its potential use in treating inflammatory conditions .

- Analgesic Properties: The compound has shown analgesic effects comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a therapeutic agent for pain management .

- Anticancer Potential: Research indicates that indole derivatives may possess anticancer properties through modulation of apoptotic pathways and inhibition of tumor cell proliferation .

Case Studies

Several case studies have explored the efficacy of this compound and its derivatives:

- Study on COX-2 Inhibition: In a comparative analysis, a series of synthesized indole derivatives were evaluated for their COX-2 inhibitory activity. One derivative demonstrated superior anti-inflammatory and analgesic effects compared to traditional NSAIDs like indomethacin .

- In Vivo Analyses: Animal studies have shown that low doses of this compound can lead to significant reductions in inflammatory markers, suggesting a dose-dependent therapeutic effect .

特性

IUPAC Name |

1-(1H-indol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBNGGWBJUGNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514829 | |

| Record name | 1-(1H-Indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50614-86-3 | |

| Record name | 1-(1H-Indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。